molecular formula C7H11B B1274123 1-(Bromomethyl)cyclohexene CAS No. 37677-17-1

1-(Bromomethyl)cyclohexene

Cat. No. B1274123
CAS RN: 37677-17-1
M. Wt: 175.07 g/mol
InChI Key: PDKVWCYJNKLAGE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclohexene is a chemical compound that is part of the cyclohexene family, characterized by the presence of a bromomethyl group attached to the cyclohexene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of complex molecules and the study of chemical reactions involving bromine.

Synthesis Analysis

The synthesis of compounds related to 1-(Bromomethyl)cyclohexene can be achieved through various methods. For instance, the intramolecular bromo-amination of cyclohexa-2,5-dienyl-1-methylaldehyde with optically pure 1,2-diaryl-1,2-diamine leads to the discrimination of two olefins in the cyclohexane system, which is a step towards the synthesis of complex molecules like (-)-gamma-lycorane . Additionally, the preparation of 1,2,3-Tris(arylmethylene)cyclohexanes through aldol condensation and Wittig olefination, followed by rearrangement with gaseous hydrogen bromide, demonstrates another synthetic route that could be adapted for the synthesis of bromomethylated cyclohexenes .

Molecular Structure Analysis

The molecular structure of bromomethylated cyclohexenes can be complex due to the presence of substituents that influence the conformation and reactivity of the molecule. For example, the proximity effects in highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, have been shown to strongly influence their reactivity, as evidenced by the need for high temperatures and excess bromination reagent for successful synthesis . The molecular structure and conformation of bromomethyl groups in cyclohexyl systems have also been explored using techniques like NMR spectroscopy, X-ray crystallography, and computational calculations .

Chemical Reactions Analysis

Bromomethylated cyclohexenes can undergo a variety of chemical reactions. The bromination of methylene groups exocyclic to cyclohexyl systems typically results in isomeric products, and the study of these reactions provides insights into the mechanisms and outcomes of bromination in different conditions . Furthermore, the epoxidation of substituted cyclohexadienes, such as trans-5,6-diacetoxy-1-benzoyloxymethyl-1,3-cyclohexadiene, leads to the formation of biologically interesting oxygenated cyclohexane derivatives . The bromination of cyclohexadienes and diols also reveals the mechanisms of addition and rearrangement during the formation of brominated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)cyclohexene and related compounds are influenced by their molecular structure. The presence of bromomethyl groups and other substituents affects properties such as boiling points, melting points, solubility, and reactivity. For example, the synthesis and reactions of 1-(Trimethoxymethyl)cyclohexene demonstrate how substituents can alter the reactivity and the types of products formed in reactions . The transformation of 1-substituted cyclohexenes into benzenoid derivatives through allylic bisbromination-dehydrobromination reactions also highlights the influence of molecular structure on chemical behavior .

Scientific Research Applications

Halogenated Terpenoids and Molecular Structures

  • Research has explored the bromination of methylene groups in the cyclohexyl system, yielding isomeric products. This study focuses on the conformations and free energy differences between these isomers, contributing to the understanding of halogenated terpenoids and the molecular structures involved in such systems (Brecknell et al., 1997).

Radical Cyclization in Organic Synthesis

  • 1-(Bromomethyl)cyclohexene has applications in radical cyclization processes. For example, the radical addition of tosyl bromide on vinylallenes can produce cyclohexenes with bromomethyl or bromo substituents. This process is significant in synthetic organic chemistry, particularly in creating complex molecular architectures (Gueddari, Grimaldi, & Hatem, 1995).

Synthesis of Oxygenated Cyclohexane Derivatives

  • The compound has been utilized in the synthesis of highly oxygenated cyclohexane derivatives, which have biological relevance. These derivatives are obtained through the epoxidation of substituted cyclohexadienes, showcasing the compound's utility in creating biologically interesting molecules (Ogawa et al., 1980).

Photoelectrochemical Oxidations

  • 1-(Bromomethyl)cyclohexene serves as an organic probe in semiconductor-photocatalyzed oxidations. It helps in understanding the mechanisms of bromide oxidation in such systems, indicating its significance in semiconductor research and photoelectrochemistry (Fox & Pettit, 1985).

Conformational and Dynamic Studies in Organic Chemistry

  • The compound's derivatives have been studied for their conformation and dynamics, such as in the case of permethyl-cyclohexene. These studies are crucial for understanding molecular motion and stability in organic chemistry, providing insights into molecular behavior and interactions (Dressel, Schormann, & Fitjer, 2010).

Safety And Hazards

1-(Bromomethyl)cyclohexene is considered hazardous. It is flammable and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include using personal protective equipment, avoiding contact with skin, eyes, and clothing, and using only in well-ventilated areas .

properties

IUPAC Name

1-(bromomethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKVWCYJNKLAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191111
Record name 1-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)cyclohexene

CAS RN

37677-17-1
Record name 1-(Bromomethyl)cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37677-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)cyclohexene
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Record name 1-(Bromomethyl)cyclohexene
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Record name 1-(bromomethyl)cyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DRM Passino, SB Smith - Environmental Toxicology and …, 1987 - Wiley Online Library
We have provided a hazard ranking for 19 classes of compounds representing many of the nearly 500 organic compounds identified by gas chromatography‐mass spectrometry in lake …
Number of citations: 212 setac.onlinelibrary.wiley.com
GW Breton, JH Shugart, CA Hughey, BP Conrad… - Molecules, 2001 - mdpi.com
The zinc–mediated aqueous Barbier–Grignard reaction of cyclic allylic bromide substrates with various aldehydes and ketones to afford homoallylic alcohols was investigated. Aromatic …
Number of citations: 26 www.mdpi.com
TJ Blackburn, MJ Kilner, EJ Thomas - Tetrahedron, 2015 - Elsevier
On treatment with n-butyllithium, 4-alkoxy- and 4-silyloxy-2-(tributylstannylmethoxymethyl)-1,6-dimethyl-1-(phenylsulfonylmethyl)cyclohex-2-enes undergo tin–lithium exchange …
Number of citations: 12 www.sciencedirect.com
D Seebach, O Bezençon, B Jaun… - Helvetica chimica …, 1996 - Wiley Online Library
Four cyclotetrapeptides containing one (1, 2) or two (3, 4) chiral amino acids have been C‐alkylated or C‐hydroxyalkylated through Li + or phosphazenium (P4 · H + ) enolates. The …
Number of citations: 56 onlinelibrary.wiley.com
EL Larghi, TS Kaufman - 2011 - notablesdelaciencia.conicet.gov.ar
… This was coupled with 1-bromomethyl cyclohexene as before, employing organocopper chemistry, to obtain 71% of aldehyde 181 after acid hydrolysis. Lithium tert-butyl mercaptide…
Number of citations: 10 notablesdelaciencia.conicet.gov.ar
Y Maeda, S Hamada, Y Aota, K Otsubo… - The Journal of …, 2022 - ACS Publications
Chiral sulfoximines have recently been considered as promising bioisosteres in medicinal chemistry. However, methods for preparing chiral sulfoximines in a stereoselective manner …
Number of citations: 11 pubs.acs.org
D Vignard - 2008 - theses.gla.ac.uk
This thesis is concerned with studies towards the total synthesis of labiatin A using metal carbenoid chemistry. The work described herein shows the most recent contribution to this field …
Number of citations: 5 theses.gla.ac.uk
S Hanessian, E Therrien, K Granberg… - Bioorganic & medicinal …, 2002 - Elsevier
… The Li lactam enolate prepared with t-BuLi was first alkylated with 1-bromomethyl cyclohexene to afford 11 as a major isomer. Reformation of a Li lactam enolate and treatment with …
Number of citations: 61 www.sciencedirect.com
JS Clark, CA Baxter, JL Castro - Synthesis, 2005 - thieme-connect.com
A synthetic route to a model of the tricyclic core of labiatin A is described. Two catalytic metal carbenoid reactions, CH insertion and oxonium ylide generation with subsequent [2, 3]-…
Number of citations: 14 www.thieme-connect.com
R Pedrosa, C Andrés, P Mendiguchía… - The Journal of Organic …, 2006 - ACS Publications
Enantiopure morpholine derivatives have been prepared by selenocyclofunctionalization of chiral 3-allyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives. The …
Number of citations: 57 pubs.acs.org

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